D-myo-Inositol-1,4,5-triphosphate trisodium

Calcium signaling IP3 receptor pharmacology Second messenger potency

As the cell-impermeant second messenger, this trisodium salt is the essential positive control for permeabilized cell calcium assays and the physiological reference standard for SAR/IP3R subtype studies. Strictly ≥98% pure, lyophilized for stable storage. Ideal for bath application in saponin/β-escin systems and as a microinjection calibrator for caged IP3 photo-release experiments. Choose this compound when experimental reproducibility demands the authentic endogenous IP3R agonist.

Molecular Formula C6H12Na3O15P3
Molecular Weight 486.04 g/mol
CAS No. 141611-10-1
Cat. No. B569237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-1,4,5-triphosphate trisodium
CAS141611-10-1
SynonymsIns(1,4,5)P3; 1,4,5-IP3
Molecular FormulaC6H12Na3O15P3
Molecular Weight486.04 g/mol
Structural Identifiers
InChIInChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
InChIKeyZVCVTWVBDIPWPZ-ZKVWPJASSA-K
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol-1,4,5-triphosphate trisodium (CAS 141611-10-1) Procurement Guide for Calcium Signaling Research


D-myo-Inositol-1,4,5-triphosphate trisodium (Ins(1,4,5)P3 trisodium) is a cell-impermeant second messenger produced by phospholipase C-mediated hydrolysis of phosphatidylinositol-4,5-bisphosphate . It binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, triggering the opening of calcium channels and a rapid increase in intracellular calcium . This compound is supplied as a lyophilized powder with a purity of ≥98% and is used extensively as a positive control agonist in IP3R functional studies, calcium mobilization assays, and structure-activity relationship (SAR) analyses .

Why Substituting D-myo-Inositol-1,4,5-triphosphate trisodium with In-Class Analogs Compromises Experimental Validity


Inositol phosphate analogs exhibit profound differences in IP3R subtype selectivity, potency, and cell permeability that preclude simple interchangeability. For example, the primary metabolite (1,3,4,5)IP4 demonstrates approximately 100-fold lower potency at IP3Rs compared to (1,4,5)IP3 [1], while adenophostin A is 50-fold more potent and displays altered metabolic stability [2]. Furthermore, the trisodium salt is strictly membrane-impermeant [3], distinguishing it from cell-permeable caged or esterified analogs that enable non-invasive intracellular loading. The choice of counterion (e.g., sodium vs. potassium) also impacts solubility and buffering compatibility, directly affecting experimental reproducibility.

Quantitative Differentiation of D-myo-Inositol-1,4,5-triphosphate trisodium Against Key Comparators


Potency vs. Adenophostin A: 50-Fold Difference in Ca2+ Release and Receptor Binding

Adenophostin A, a fungal metabolite and potent IP3R agonist, demonstrates approximately 50-fold higher potency than the target compound Ins(1,4,5)P3 in both Ca2+ release and radioligand displacement assays [1]. This direct head-to-head comparison establishes the target compound as the moderate-potency endogenous reference against which supra-physiological agonists are benchmarked.

Calcium signaling IP3 receptor pharmacology Second messenger potency

IP3R Subtype Potency: (1,3,4,5)IP4 Exhibits 100-Fold Lower Activity vs. (1,4,5)IP3

Phosphorylation of the target compound (1,4,5)IP3 to (1,3,4,5)IP4, a major cellular metabolite, reduces potency at IP3 receptors by approximately 100-fold [1]. This quantitative difference underscores the critical importance of the 3-position phosphate in determining agonist efficacy.

IP3 receptor subtypes Structure-activity relationship Inositol phosphate metabolism

Membrane Impermeability of Trisodium Salt Distinguishes It from Caged and Esterified Analogs

The trisodium salt of D-myo-inositol-1,4,5-triphosphate is explicitly characterized as 'cell permeable: no' in manufacturer specifications [1]. In contrast, membrane-permeant caged IP3 (ci-IP3) esters allow non-invasive intracellular loading and subsequent photo-release of active IP3 in small mammalian cells [2]. This binary distinction defines the experimental approaches each tool enables.

Cell permeability Caged compounds Intracellular calcium uncaging

Binding Affinity to HIV-1 Gag Matrix (MA) Protein: Comparable to 1,3,4,5-IP4

In surface plasmon resonance (SPR) analyses, D-myo-inositol-1,4,5-trisphosphate binds to the HIV-1 Gag matrix (MA) domain with a dissociation constant (KD) of 568 μM, which is nearly identical to the affinity of 1,3,4,5-IP4 (KD = 526 μM) [1]. This demonstrates that both inositol phosphates interact similarly with this specific viral protein target.

HIV-1 Gag Phosphoinositide binding Surface plasmon resonance

Definitive Research Applications for D-myo-Inositol-1,4,5-triphosphate trisodium Based on Quantitative Differentiation


Calcium Mobilization Positive Control in Permeabilized Cell Assays

The impermeant nature of the trisodium salt [1] makes it the ideal positive control agonist for experiments using permeabilized cells (e.g., saponin, digitonin, or β-escin treatment) or isolated intracellular membranes. In these systems, bath application of the compound directly activates IP3Rs, eliciting a robust Ca2+ release that serves as a standardized reference signal for calibrating the responsiveness of the intracellular Ca2+ store.

Baseline Endogenous Agonist in IP3R Structure-Activity Relationship (SAR) Studies

Given its well-defined 50-fold lower potency relative to adenophostin A [2] and 100-fold higher potency than (1,3,4,5)IP4 [3], the trisodium salt serves as the essential 'endogenous' reference compound in SAR campaigns. Researchers can quantitatively benchmark novel synthetic IP3 analogs against this physiological standard to determine relative efficacy and selectivity across IP3R subtypes.

Calibration Standard for IP3 Uncaging Experiments in Microinjected Cells

When paired with membrane-permeant caged IP3 analogs [4], the trisodium salt is used as a calibration tool in microinjection experiments to establish the quantitative relationship between intracellular IP3 concentration and the amplitude/frequency of Ca2+ puffs or waves. This calibration is critical for interpreting photo-release data from caged compounds.

HIV-1 Gag-Membrane Interaction Studies Requiring a Soluble Inositol Phosphate Probe

The SPR-derived KD values for MA domain binding (568 μM) [5] position the trisodium salt as a useful, soluble probe for investigating how HIV-1 Gag interacts with phosphoinositide-containing membranes. Its comparable affinity to (1,3,4,5)IP4 allows researchers to dissect the specificity of Gag-lipid interactions without the confounding effects of the lipid bilayer.

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